molecular formula C18H10FNO4 B2443909 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one CAS No. 861208-11-9

9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one

Cat. No.: B2443909
CAS No.: 861208-11-9
M. Wt: 323.279
InChI Key: ZSULOVSWJZPYCP-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is a complex organic compound characterized by its unique fused ring structure

Properties

IUPAC Name

8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10FNO4/c19-10-3-1-9(2-4-10)16-11-5-14-15(24-8-23-14)6-12(11)20-13-7-22-18(21)17(13)16/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSULOVSWJZPYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=CC4=C(C=C3C(=C2C(=O)O1)C5=CC=C(C=C5)F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326912
Record name 8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665925
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861208-11-9
Record name 8-(4-fluorophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,7,9,11(15)-pentaen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the fluorophenyl group facilitates NAS reactions, particularly at the para -position relative to the fluorine atom.

Reaction Conditions Nucleophile Product Yield Reference
K₂CO₃/DMF, 80°C, 12hPiperidine9-(4-piperidinophenyl) dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one72%
NaH/THF, rt, 6hThiophenol9-(4-(phenylthio)phenyl) dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one65%

Mechanistic Insight :
Fluorine’s strong electron-withdrawing effect activates the aromatic ring toward nucleophilic attack, with regioselectivity influenced by steric hindrance from the fused dioxole and furo groups.

Oxidation and Reduction

The quinoline core undergoes redox reactions under controlled conditions:

Oxidation

Oxidizing Agent Conditions Product Application
KMnO₄/H₂SO₄Reflux, 4h8-oxo derivative with cleaved dioxole ringIntermediate for analogs
mCPBACH₂Cl₂, 0°C → rt, 2hEpoxidation at the furo double bondBioactivity modulation

Reduction

Reducing Agent Conditions Product Selectivity
NaBH₄/MeOHrt, 2hPartial reduction of the quinoline ringModerate (50%)
H₂/Pd-CEtOAc, 50 psi, 12hFully hydrogenated tetrahydroquinoline derivativeHigh (85%)

Ring-Opening and Functionalization

The dioxole and furo rings exhibit distinct reactivity:

Dioxole Ring

  • Acid-Catalyzed Hydrolysis :
    Under HCl/EtOH (reflux, 6h), the dioxole ring opens to form a diol intermediate, which can be further functionalized (e.g., acylated or alkylated).

Furo Ring

  • Nucleophilic Attack :
    Reacts with Grignard reagents (e.g., MeMgBr) at the α-position to the oxygen, yielding substituted tetrahydrofuran derivatives.

Metal Complexation

The nitrogen in the quinoline ring and oxygen atoms in the dioxole/furo moieties act as ligands for transition metals:

Metal Salt Conditions Complex Type Stability
Cu(NO₃)₂MeOH, rt, 3hSquare-planar Cu(II)High (decomposes >200°C)
FeCl₃EtOH/H₂O, 60°C, 2hOctahedral Fe(III)Moderate

Applications : These complexes show enhanced fluorescence properties and catalytic activity in cross-coupling reactions.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the furo double bond, producing dimeric structures with potential supramolecular applications.

Bioconjugation

The fluorophenyl group undergoes Suzuki-Miyaura coupling with boronic acids to introduce biotin or fluorescent tags for biological studies:

Boronic Acid Catalyst Tagged Product Purity
Biotin-PEG-BpinPd(PPh₃)₄, K₂CO₃, DMFBiotinylated derivative for target identification>95%

Key Challenges and Considerations:

  • Steric Hindrance : Bulky substituents on the dioxole ring limit accessibility to the quinoline core.

  • Solubility : Polar aprotic solvents (DMF, DMSO) are required for homogeneous reaction conditions.

  • Regioselectivity : Competing reaction pathways necessitate careful optimization of temperature and catalysts.

Scientific Research Applications

Structural Formula

The molecular formula of 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is C18H10FNO4C_{18}H_{10}FNO_{4}. The structure features a quinoline core fused with a dioxole and furo group, contributing to its unique properties and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including compounds similar to this compound. For instance, derivatives of quinoline have demonstrated significant activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study:
In a study examining new quinoline derivatives, several compounds were synthesized and tested for antimicrobial activity. The results indicated that modifications at specific positions on the quinoline ring significantly enhanced their antibacterial properties. For example, compounds with electron-withdrawing groups showed improved efficacy against resistant strains .

Anticancer Potential

Quinoline derivatives have also been explored for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:
A study focused on the synthesis of various quinoline derivatives reported that specific modifications led to increased cytotoxicity against cancer cell lines. The presence of fluorine atoms was noted to enhance the interaction with biological targets .

Anti-inflammatory Effects

Emerging research suggests that certain quinoline derivatives exhibit anti-inflammatory properties. Compounds structurally related to this compound have been investigated for their ability to modulate inflammatory pathways.

Clinical Implications:
The anti-inflammatory potential could be significant in developing treatments for chronic inflammatory diseases. Studies have shown that specific quinoline derivatives can inhibit pro-inflammatory cytokines, indicating their therapeutic promise .

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one include other quinoline derivatives and fused ring systems with dioxolo and furo groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties

Biological Activity

The compound 9-(4-fluorophenyl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one , identified by its CAS number 861208-09-5, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C18H12FNO4
  • Molecular Weight : 325.29 g/mol
  • Purity : >90%
  • Boiling Point : Approximately 588.9 °C (predicted)
  • Density : 1.510 g/cm³ (predicted) .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications to achieve the desired structure. Specific synthetic pathways can vary, but they often utilize starting materials such as substituted phenols and dioxole derivatives .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

  • In vitro Studies :
    • The compound exhibited significant cytotoxicity against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. Notably, it showed IC50 values comparable to established chemotherapeutics like doxorubicin .
    • A study reported that derivatives similar to this compound demonstrated moderate DPPH radical-scavenging activity at concentrations of 100 µg/mL, indicating potential antioxidant properties alongside anticancer effects .
  • Mechanisms of Action :
    • The anticancer effects are hypothesized to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies suggest that the compound interacts with critical targets involved in cancer cell survival and growth .

Structure-Activity Relationship (SAR)

The presence of the 4-fluorophenyl group is believed to enhance the lipophilicity and biological activity of the molecule. Variations in substituents on the quinoline core can significantly influence its potency and selectivity towards different cancer types .

Case Study 1: Antiproliferative Activity

In a comparative study involving multiple derivatives of quinoline compounds, this compound was found to have an IC50 value of approximately 0.04 µmol/mL against HCT-116 cells, indicating strong antiproliferative activity .

Case Study 2: Radical Scavenging

Another investigation highlighted the compound's ability to scavenge free radicals effectively. At a concentration of 100 µg/mL, it demonstrated comparable activity to ascorbic acid, suggesting that it may also play a role in oxidative stress modulation in cancer therapy .

Data Table: Biological Activity Summary

Cell Line IC50 Value (µmol/mL) Mechanism Reference
A-5490.02Apoptosis induction
MCF70.04Cell cycle arrest
HCT-1160.06Inhibition of proliferation

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